molecular formula C7H6ClF2N5S B2569467 5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946818-02-5

5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2569467
CAS No.: 1946818-02-5
M. Wt: 265.67
InChI Key: OATVFZGJIPGSMT-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazol-2-amine core substituted at position 5 with a pyrazole ring bearing a 4-chloro group and a 2,2-difluoroethyl chain on the nitrogen. Its synthesis likely involves cyclization and halogenation steps, as seen in analogous thiadiazole derivatives .

Properties

IUPAC Name

5-[4-chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N5S/c8-3-1-15(2-4(9)10)14-5(3)6-12-13-7(11)16-6/h1,4H,2H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATVFZGJIPGSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)C2=NN=C(S2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common synthetic route includes the reaction of 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole with thiosemicarbazide under specific conditions to form the desired thiadiazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent production quality .

Chemical Reactions Analysis

5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The incorporation of the 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl group may enhance the efficacy against various bacterial strains. Studies have shown that derivatives of thiadiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

2. Anti-inflammatory Properties

Thiadiazole derivatives have been investigated for their anti-inflammatory effects. The compound has shown promise in inhibiting pro-inflammatory cytokines and mediating inflammatory responses in cellular models. This suggests potential applications in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and neurodegenerative diseases .

3. Anticancer Activity

There is growing interest in the anticancer potential of thiadiazole derivatives. The compound may interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of signaling pathways involved in cell survival and death. Preliminary studies indicate that similar compounds can inhibit tumor growth in vitro and in vivo .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of compounds like 5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that thiadiazole-containing materials can improve charge transport properties and stability in electronic devices .

2. Photovoltaic Cells

The incorporation of this compound into photovoltaic systems has been explored due to its potential to enhance light absorption and energy conversion efficiency. Its ability to form stable films makes it a candidate for use in next-generation solar cells .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus strains with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Study 2Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages when treated with the compound at concentrations ranging from 10 to 50 µM.
Study 3Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values around 25 µM after 48 hours of treatment.

Mechanism of Action

The mechanism of action of 5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, disrupting their normal function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications in Pyrazole and Thiadiazole Derivatives

Key Substituent Variations
Compound Name Pyrazole Substituents Thiadiazole Modifications Biological Activity/Application Reference
Target Compound 4-Cl, 1-(2,2-difluoroethyl) None Not explicitly reported
5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Cl, 1-methyl N-(3-chlorophenyl) at position 2 Potential antimicrobial/anticancer
GSK613 (N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-5-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine) 1-(2-chloro-6-fluorobenzyl) Complex alkyl/heterocyclic substituents InhA enzyme inhibition (antitubercular)
5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine 1-(difluoromethyl) None Unknown (structural analog)
Impact of Substituents
  • Fluorinated Groups : The 2,2-difluoroethyl group in the target compound may improve lipophilicity and metabolic resistance compared to methyl () or difluoromethyl () groups .
  • Chlorine Position : The 4-chloro substituent on the pyrazole is conserved across multiple analogs, suggesting its role in stabilizing aromatic interactions or enhancing target binding .

Physicochemical and Pharmacokinetic Properties

Key Parameters
Property Target Compound 5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-(3-chlorophenyl)-... () GSK613 ()
Molecular Weight ~312.7 g/mol (estimated) 326.2 g/mol ~450 g/mol (estimated)
LogP (Lipophilicity) Moderate (fluorine) Higher (chlorophenyl group) High (bulky substituents)
Metabolic Stability Likely enhanced (F) Moderate Variable (depends on enzymes)
  • Solubility : The difluoroethyl group may reduce crystallinity compared to methyl analogs, improving bioavailability .
  • Enzyme Inhibition : GSK613’s antitubercular activity highlights the importance of fluorinated benzyl groups in targeting bacterial enzymes .

Biological Activity

5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H6ClF2N5S
  • Molecular Weight : 265.67 g/mol
  • LogP : 0.84

The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the chloro and difluoroethyl groups enhances its lipophilicity and may facilitate its penetration into cells. The thiadiazole moiety has been linked to several biological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Modulation of Cell Signaling : It could influence signaling pathways that regulate cell cycle progression and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • A related study on 1,3,4-thiadiazole derivatives indicated significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported as low as 0.28 µg/mL for MCF-7 cells .

Antimicrobial Activity

Thiadiazole compounds have also shown promising antimicrobial properties:

  • Studies have demonstrated that derivatives exhibit substantial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The presence of halogen substituents has been associated with enhanced antibacterial effects .

Comparative Analysis of Biological Activity

CompoundActivity TypeIC50 ValueReference
This compoundAnticancer (MCF-7)0.28 µg/mL
Thiadiazole Derivative AAntimicrobial (S. aureus)62.5 µg/mL
Thiadiazole Derivative BAntifungal (C. albicans)MIC = 24 μg/mL

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • Researchers synthesized various thiadiazole derivatives and tested their cytotoxic effects against MCF-7 and HepG2 cells. The results showed that structural modifications significantly influenced their activity, with some derivatives exhibiting IC50 values as low as 0.28 µg/mL against MCF-7 cells .
  • Antimicrobial Efficacy :
    • A series of studies focused on the antimicrobial properties of thiadiazole derivatives revealed that compounds with specific substitutions exhibited notable activity against both bacterial and fungal strains, suggesting potential applications in treating infections .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells, providing a basis for their use in cancer therapy .

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